molecular formula C17H18N2O6S B2918570 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide CAS No. 941972-37-8

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B2918570
CAS No.: 941972-37-8
M. Wt: 378.4
InChI Key: UBTQIEVBOQWCBI-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C17H18N2O6S and its molecular weight is 378.4. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Drug Development

Compounds with structures similar to "2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxy-2-nitrophenyl)acetamide" often serve as intermediates in the synthesis of pharmaceuticals. For instance, N‐(4‐Amino‐2‐methoxy­phenyl)­acet­amide is a product in the synthesis of the anticancer drug Amsacrine, illustrating the role of such compounds in drug development processes (M. Robin et al., 2002). This connection underscores the importance of chemical synthesis techniques in creating potent therapeutic agents.

Nucleotide Chemistry

The use of protecting groups in nucleotide synthesis, such as the (2-dansylethoxy)carbonyl group, demonstrates the relevance of chemical modifications in the preparation of oligonucleotides for therapeutic and research applications (T. Wagner & W. Pfleiderer, 1997). Such advancements in nucleotide chemistry enable precise control over molecular structure, crucial for the development of nucleotide-based drugs and diagnostic tools.

Catalytic Hydrogenation in Green Chemistry

The catalytic hydrogenation of nitro compounds to amino compounds, such as the conversion of N-(3-nitro-4- methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide, exemplifies the application of green chemistry principles in chemical synthesis (Zhang Qun-feng, 2008). By utilizing novel catalysts and environmentally benign conditions, researchers are able to achieve high selectivity and efficiency, reducing the environmental impact of chemical manufacturing.

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of acetamide derivatives for their inhibitory activity against enzymes like protein tyrosine phosphatase 1B (PTP1B) highlight the potential of such compounds in the treatment of diseases such as diabetes (A. Saxena et al., 2009). This research area explores how modifications to the acetamide scaffold can influence biological activity, offering pathways to new drug development.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-methoxy-2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-3-26(23,24)14-7-4-12(5-8-14)10-17(20)18-15-9-6-13(25-2)11-16(15)19(21)22/h4-9,11H,3,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQIEVBOQWCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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